
1-(4-(2-hydroxyéthyl)pipéridin-1-yl)-2-chloroéthan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de molécules bioactives
Les dérivés de la pipéridine sont essentiels dans la synthèse de molécules bioactives. Ils servent d'intermédiaires clés dans la construction de produits pharmaceutiques complexes. Le composé en question peut être utilisé pour synthétiser des pipéridines substituées, qui sont présentes dans diverses classes de médicaments .
Développement de médicaments pour le système nerveux central (SNC)
Le motif structural de la pipéridine se retrouve souvent dans les molécules ciblant le SNC. Ce composé pourrait être utilisé dans le développement de nouveaux agents thérapeutiques pour le traitement des troubles du SNC en raison de sa capacité à franchir la barrière hémato-encéphalique et de ses propriétés pharmacocinétiques modifiables .
Synthèse de médicaments antihistaminiques
Les dérivés de la pipéridine sont connus pour leur utilisation dans la création de médicaments antihistaminiques. Le groupe hydroxylethyl dans le composé pourrait potentiellement améliorer l'interaction avec les récepteurs de l'histamine, ce qui en fait un candidat pour la synthèse de nouveaux antihistaminiques .
Administration de médicaments génomiques inhalables
La flexibilité structurale des dérivés de la pipéridine les rend appropriés pour la création de vecteurs d'administration inhalables pour les éditeurs de gènes ARNm et CRISPR-Cas9. Ce composé pourrait être modifié pour faire partie d'un lipide ionisable biodégradable, améliorant l'administration de médicaments génomiques aux poumons .
Agents anti-inflammatoires et analgésiques
En raison de l'activité pharmacologique inhérente des dérivés de la pipéridine, ce composé pourrait être exploré pour ses propriétés anti-inflammatoires et analgésiques. Il pourrait servir de précurseur dans la synthèse de nouveaux composés ayant une application potentielle dans la gestion de la douleur et le contrôle de l'inflammation .
Catalyse en synthèse organique
Les dérivés de la pipéridine peuvent agir comme catalyseurs ou co-catalyseurs dans diverses réactions organiques. Les groupes chlore et hydroxylethyl du composé pourraient être utilisés pour développer de nouveaux systèmes catalytiques qui peuvent faciliter ou améliorer les transformations chimiques .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
Analyse Biochimique
Biochemical Properties
2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with piperidine-containing compounds, which are significant in the pharmaceutical industry . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which facilitate the compound’s binding to specific biomolecules.
Cellular Effects
2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, are known to play a significant role in the pharmaceutical industry due to their biological activity . These effects can lead to changes in cell function, including alterations in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine-containing compounds, such as 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, are known to interact with various enzymes and proteins, leading to significant pharmacological effects . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which facilitate the compound’s binding to specific biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives, including 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, can exhibit significant biological activity over extended periods . These long-term effects are often observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one can vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed in various studies. Piperidine derivatives, including 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, are known to exhibit dose-dependent biological activity . These effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. Piperidine-containing compounds, such as 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, are known to play a significant role in the pharmaceutical industry due to their biological activity . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which facilitate the compound’s binding to specific biomolecules.
Transport and Distribution
The transport and distribution of 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one within cells and tissues are crucial for its biological activity. The compound interacts with various transporters and binding proteins, influencing its localization and accumulation. Piperidine derivatives, including 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, are known to exhibit significant biological activity due to their transport and distribution properties . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which facilitate the compound’s binding to specific biomolecules.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Piperidine-containing compounds, such as 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, are known to exhibit significant biological activity due to their subcellular localization properties . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which facilitate the compound’s binding to specific biomolecules.
Propriétés
IUPAC Name |
2-chloro-1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c10-7-9(13)11-4-1-8(2-5-11)3-6-12/h8,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPCGRGNIWQAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



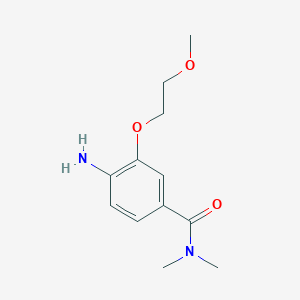
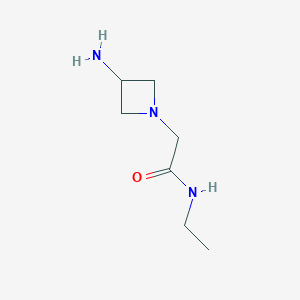
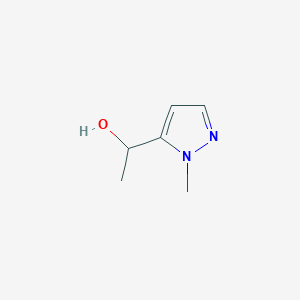
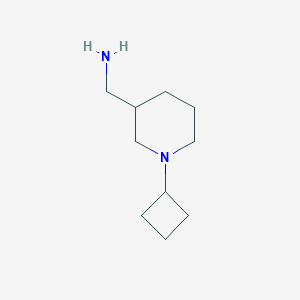
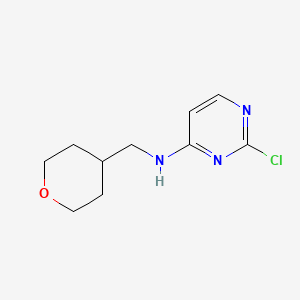
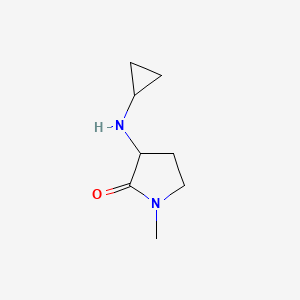
![1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489146.png)

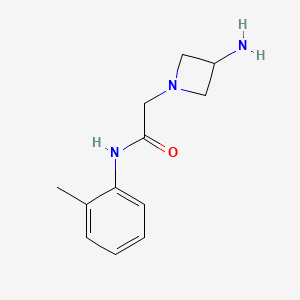
![2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine](/img/structure/B1489151.png)


![3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489154.png)
